molecular formula C13H8Cl3N3OS B2769265 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea CAS No. 866014-49-5

1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea

Cat. No.: B2769265
CAS No.: 866014-49-5
M. Wt: 360.64
InChI Key: VIMPNQBLOMBOIZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea is a thiourea derivative characterized by a 2-chloropyridin-3-yl group and a 2,4-dichlorobenzoyl moiety. Thiourea derivatives are widely studied for their structural versatility and biological applications, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2,4-dichloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3OS/c14-7-3-4-8(9(15)6-7)12(20)19-13(21)18-10-2-1-5-17-11(10)16/h1-6H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMPNQBLOMBOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea typically involves a two-step process. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate (KSCN) in an organic solvent such as acetonitrile (CH3CN). This reaction forms an intermediate isothiocyanate compound. In the second step, the intermediate is reacted with 2-amino-5-chloropyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiourea derivatives, including 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of chlorinated aromatic rings enhances their interaction with biological targets, making them potent candidates for further development as anticancer agents.

Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. The chloropyridine and dichlorobenzoyl moieties contribute to its effectiveness against a range of bacterial and fungal strains. In vitro studies demonstrate that it exhibits bactericidal effects by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Agricultural Science

Pesticidal Applications
this compound has been explored as a potential pesticide. Its structural features suggest it could act as an effective herbicide or insecticide. Preliminary studies indicate that it may inhibit key enzymes involved in plant growth regulation or pest metabolism, thereby providing a mechanism for controlling unwanted species in agricultural settings.

Fungicidal Activity
In addition to its pesticidal properties, this compound has shown promise as a fungicide. Research indicates that it can effectively inhibit fungal pathogens affecting crops, thus contributing to improved agricultural yields and sustainability.

Material Science

Polymer Additives
The unique properties of this compound make it suitable for use as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, the compound's ability to absorb UV light suggests potential applications in developing UV-resistant materials.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of thiourea derivatives in inhibiting the growth of breast cancer cells. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with this compound revealed a significant reduction in pest populations compared to untreated controls. The compound's application led to a noticeable increase in crop yield and health, suggesting its viability as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea involves its interaction with metal ions and biological targets. As a ligand, it coordinates with metal ions through its nitrogen and sulfur atoms, forming stable complexes. These complexes can exhibit unique electrochemical properties and biological activities, such as inhibiting bacterial growth by interacting with essential enzymes and proteins .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiourea Derivatives

Compound Name Key Substituents Notable Interactions References
1-(2-Chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea 2-Cl-pyridin-3-yl, 2,4-diCl-benzoyl N–H⋯O=C, Cl⋯Cl
1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea (Compound 4) Adamantyl, 2,4-diCl-phenyl C–H⋯O, Cl⋯Cl (weaker than nitro analogs)
1-(2-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 81) 2-Br-phenyl, 4-Cl-3-NO₂-phenyl N–H⋯O, Br⋯O
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) 2,4-diCl-benzoyl, methyl Fe–S coordination, H-bonding
1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea 3-Cl-phenyl, 2,6-diCl-benzoyl Cl⋯Cl, π-π stacking

Key Observations :

  • Halogen Positioning : The 2,4-dichlorobenzoyl group in the target compound likely induces stronger Cl⋯Cl interactions compared to 2,6-dichlorobenzoyl derivatives, which prioritize π-π stacking .
  • Pyridine vs. Benzene Rings : The 2-chloropyridin-3-yl group introduces nitrogen-based hydrogen-bonding capabilities, contrasting with purely aromatic or aliphatic substituents (e.g., adamantyl in Compound 4) .

Key Observations :

  • Antimicrobial Potency: Dichlorophenylthiourea-Cu(II) complexes (e.g., Compound 85) show superior activity against multidrug-resistant tuberculosis (MDRTB) compared to non-halogenated analogs . The target compound’s dichlorobenzoyl group may similarly enhance bioactivity through increased lipophilicity and membrane penetration.
  • Anticancer Potential: The iron(III) complex of 2,4-dichlorobenzoyl thiourea exhibits stronger ribonucleotide reductase binding (ΔG = -7.76 kcal/mol) than hydroxyurea, a clinical standard . The target compound’s pyridinyl group could further modulate metal-binding affinity.

Computational and Docking Insights

Table 3: Docking Results for Thiourea Derivatives

Compound Name Binding Affinity (ΔG, kcal/mol) Target Protein References
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) -7.76 Ribonucleotide reductase
Hydroxyurea (reference) -5.20 Ribonucleotide reductase
1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea Not reported (inferred high affinity) M. tuberculosis enzymes

Key Observations :

  • Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., in Compound 81) improve binding to mycobacterial enzymes by enhancing electrostatic interactions . The target compound’s 2-chloropyridinyl group may similarly stabilize ligand-receptor complexes via dipole interactions.
  • Metal Coordination : Thiourea-metal complexes (e.g., Fe(III)) show enhanced activity due to synergistic effects between the ligand’s electron-withdrawing groups and the metal’s redox properties .

Biological Activity

1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 2-chloropyridine and 2,4-dichlorobenzoyl isothiocyanate. The structural formula can be represented as follows:

C12H8Cl3N2S\text{C}_{12}\text{H}_{8}\text{Cl}_{3}\text{N}_{2}\text{S}

The presence of the thiourea functional group is significant due to its ability to form hydrogen bonds, which enhances interactions with biological targets.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against various pathogens. For instance, studies have shown that thioureas can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 32 to 1024 µg/mL, depending on the specific structure and substituents present .

Anticancer Properties

Recent investigations into thiourea derivatives reveal promising anticancer activity. For example, compounds have demonstrated efficacy against various cancer cell lines with IC50 values ranging from 1.5 to 20 µM. Mechanistic studies suggest that these compounds may target key molecular pathways involved in cancer progression, including those regulating angiogenesis and apoptosis .

CompoundCancer Cell LineIC50 (µM)
Thiourea ABreast Cancer14
Thiourea BProstate Cancer7
Thiourea CLeukemia1.5

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that this compound could significantly reduce inflammation in animal models while exhibiting minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was tested in various doses (15 mg/kg to 45 mg/kg), showing a dose-dependent response in reducing inflammation .

Case Studies

  • Study on Pain Management : A study assessed the efficacy of the compound in managing pain and inflammation using a nociception model in mice. The results indicated a significant reduction in pain response compared to control groups treated with standard NSAIDs like aspirin and indomethacin .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related thioureas against resistant strains of bacteria. The results highlighted that certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential use in treating resistant infections .

Q & A

Q. What are the established synthetic routes for 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation of 2,4-dichlorobenzoyl isothiocyanate with 2-chloropyridin-3-amine in a polar aprotic solvent like acetone. Key steps include:

  • Stirring the isothiocyanate precursor in acetone for 20–30 minutes to activate the electrophilic carbon.
  • Adding the amine derivative dropwise under inert conditions to prevent side reactions.
  • Acidifying the mixture post-reaction (pH ~4) to precipitate the product.
  • Purification via recrystallization from methanol–dichloromethane (1:10 v/v) yields crystalline material with ~90% efficiency .

Q. How is the structural integrity of this thiourea derivative validated experimentally?

Structural characterization employs:

  • X-ray crystallography : Reveals bond lengths (e.g., C=S: ~1.68 Å, C=O: ~1.22 Å) and intramolecular hydrogen bonding (N–H⋯O/S) critical for planar geometry .
  • Spectroscopy : NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm), while FT-IR identifies thiourea ν(C=S) at ~1250 cm⁻¹ and carbonyl ν(C=O) at ~1680 cm⁻¹ .

Q. What preliminary biological activities are associated with this compound?

Thiourea derivatives exhibit antifungal activity against Pyricularia oryzae and Drechslera oryzae via bioassays measuring mycelial growth inhibition. Antiviral potential is inferred from structural analogs disrupting viral replication cycles, though specific mechanistic studies are pending .

Advanced Research Questions

Q. How can synthetic challenges (e.g., regioselectivity, byproduct formation) be mitigated during scale-up?

  • Regioselectivity : Use of sterically hindered bases (e.g., DBU) directs substitution at the pyridinyl nitrogen over competing sites.
  • Byproduct suppression : Controlled stoichiometry (1:1 amine:isothiocyanate) and low-temperature (−10°C) conditions minimize thiocarbamate or urea byproducts .

Q. How do structural modifications (e.g., halogen substitution, aryl group variation) influence bioactivity?

  • Halogen effects : Chlorine at the 2,4-dichlorobenzoyl position enhances lipophilicity, improving membrane permeability in antifungal assays.
  • Pyridine vs. phenyl : The 2-chloropyridinyl group increases π-stacking interactions with biological targets compared to phenyl analogs, as shown in docking studies .

Q. How should contradictory data in bioactivity studies (e.g., variable IC₅₀ values) be resolved?

  • Purity verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted isothiocyanate) may skew results.
  • Standardized assays : Replicate tests under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability .

Q. What advanced applications exist beyond antimicrobial activity, such as in materials science?

  • Metal extraction : The aroylthiourea moiety chelates transition metals (Ni, Pd, Pt) via S and O donors, enabling use in solvent extraction systems for metal recovery.
  • Coordination chemistry : Forms stable complexes with Cu(II) and Fe(III), characterized by UV-Vis (d-d transitions) and cyclic voltammetry .

Q. How can experimental design optimize structure-activity relationship (SAR) studies?

Adopt a split-plot design with:

  • Main plots : Varied substituents (e.g., Cl, OMe, CF₃).
  • Subplots : Bioassay conditions (e.g., concentration gradients, incubation times).
  • Replicates : ≥4 to account for biological variability .

Q. What computational methods support mechanistic understanding of its bioactivity?

  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., sulfur in C=S for nucleophilic attacks).
  • Molecular dynamics : Simulate binding to fungal cytochrome P450 enzymes to rationalize antifungal action .

Q. How can researchers integrate findings into broader theoretical frameworks?

  • Link bioactivity data to Hammett substituent constants to quantify electronic effects on potency.
  • Align metal-complexation behavior with Hard-Soft Acid-Base (HSAB) theory to predict ligand selectivity .

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